![molecular formula C29H31Br2N3O B283606 (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolones and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is its potent anti-cancer activity, making it a valuable tool for cancer research. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one involves the reaction of 1-adamantylamine with 4-bromo-2,3-dimethylbenzaldehyde in the presence of a base. The resulting Schiff base is then reacted with 4-bromo-2,3-dimethylphenylhydrazine and 5-methyl-1H-pyrazol-3-one to yield the final product.
Scientific Research Applications
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to exhibit a variety of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
properties
Molecular Formula |
C29H31Br2N3O |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H31Br2N3O/c1-16-17(2)27(7-5-24(16)30)34-28(35)23(18(3)33-34)15-32-26-6-4-22(11-25(26)31)29-12-19-8-20(13-29)10-21(9-19)14-29/h4-7,11,15,19-21,32H,8-10,12-14H2,1-3H3/b23-15- |
InChI Key |
WXJNWSARURZBQW-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)/C(=C\NC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)/C(=N2)C |
SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)C(=N2)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
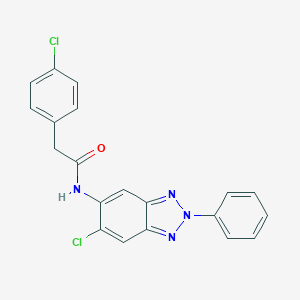
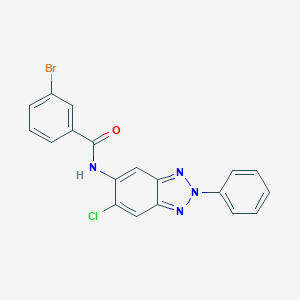
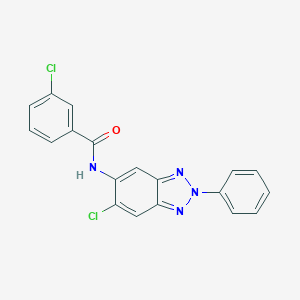

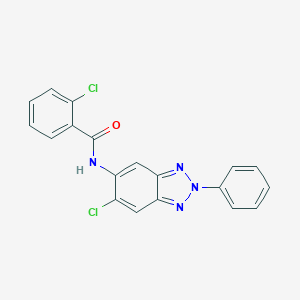

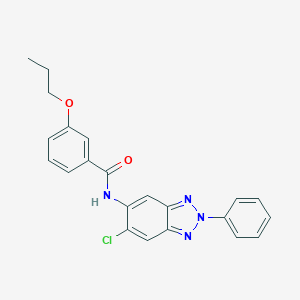
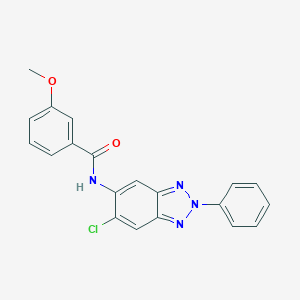
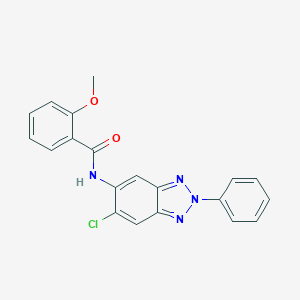
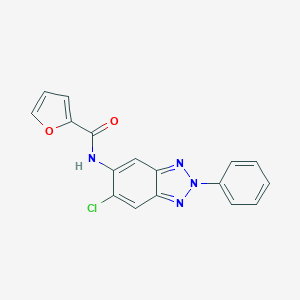
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)